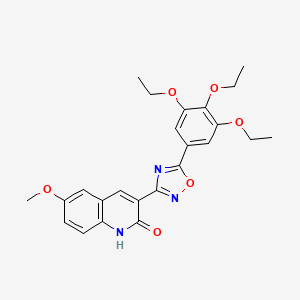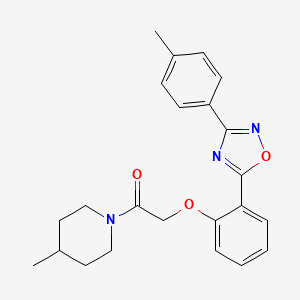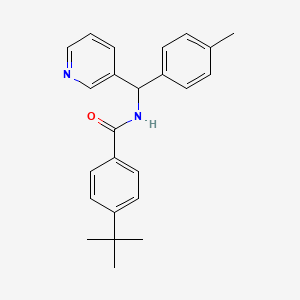
4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular formula of C27H28N2O. In
Wirkmechanismus
The mechanism of action of 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells, leading to its potential anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One area of research is in the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, research is needed to develop new synthesis methods for this compound that can improve its solubility in water and make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride and N-(pyridin-3-ylmethyl)-p-toluidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-17-7-9-18(10-8-17)22(20-6-5-15-25-16-20)26-23(27)19-11-13-21(14-12-19)24(2,3)4/h5-16,22H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHWYPHEJXPFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
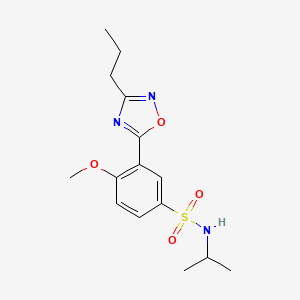
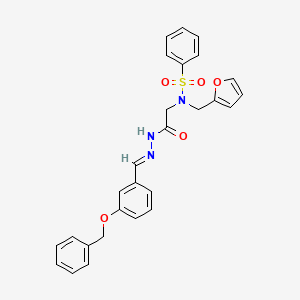

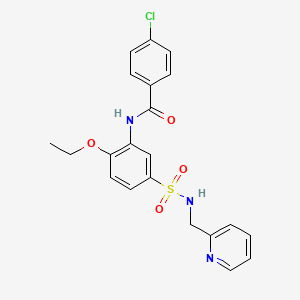
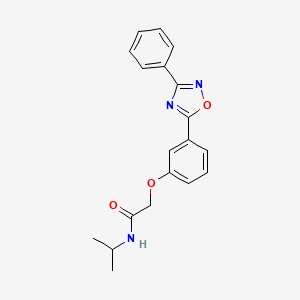
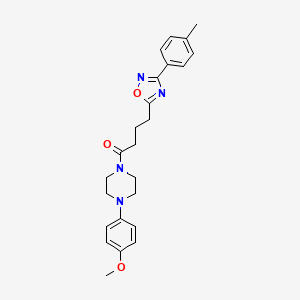
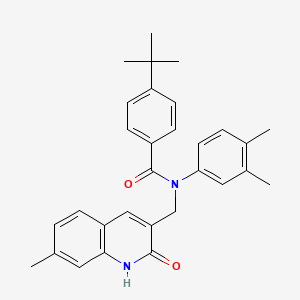
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)
